3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt

Catalog No.
S13960919
CAS No.
M.F
C20H28N5NaO3
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)but...

Product Name

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt

IUPAC Name

sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate

Molecular Formula

C20H28N5NaO3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1

InChI Key

YEJMYBAPGKPKDD-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+]

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt is a complex organic compound with the molecular formula C20H28N5O3·Na and a molecular weight of approximately 409.458 g/mol. This compound features a sodium salt form of a propanoic acid derivative, which incorporates an amino group and a tetrazole moiety, making it structurally unique and potentially biologically active. The presence of the cyclohexyl group and the butoxy linkage contributes to its lipophilicity, which may influence its biological interactions and solubility properties .

The chemical behavior of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt can be characterized by several types of reactions:

  • Acid-Base Reactions: As a sodium salt of a carboxylic acid, it can participate in neutralization reactions with strong acids to regenerate the parent acid.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, potentially engaging in substitution reactions with electrophiles.
  • Coupling Reactions: Due to the presence of the phenyl group, it may undergo coupling reactions typical of aromatic compounds, especially in the presence of catalysts.

  • Tetrazole Moiety: Compounds containing tetrazole rings are known for various biological activities, including anti-inflammatory and analgesic effects.
  • Amino Group: The amino group may enhance interactions with biological targets, such as receptors or enzymes.
  • Potential Antioxidant Activity: Similar compounds have shown antioxidant properties, which could be relevant for therapeutic applications.

The synthesis of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt typically involves multi-step organic synthesis techniques. Possible methods include:

  • Preparation of Intermediate Compounds: Starting from commercially available chemicals, intermediates such as 4-(1-cyclohexyl-1H-tetrazol-5-yl)butanol can be synthesized.
  • Coupling Reactions: The coupling of the intermediate with an appropriate phenolic compound followed by functionalization to introduce the amino and carboxylic acid groups.
  • Formation of Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide or sodium bicarbonate to form the sodium salt.

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting specific biological pathways.
  • Biochemical Studies: Useful in proteomics and other biochemical assays due to its unique structure.
  • Agricultural Chemistry: Potential use as a biopesticide or growth regulator, though this requires further research.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies might focus on:

  • Protein Binding Assays: To determine how well the compound binds to target proteins or enzymes.
  • Cell Line Studies: Evaluating cytotoxicity and efficacy in various cancer or normal cell lines.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics through animal models.

Several compounds share structural similarities with 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(2-Aminoethyl)-1H-tetrazoleContains an amino group and tetrazoleKnown for anti-inflammatory effects
4-Amino-N-cyclohexylbutyric acidSimilar cyclohexyl structurePotential neuroprotective effects
5-(4-Hydroxyphenyl)-tetrazoleHydroxy substitution on phenyl ringExhibits antioxidant properties

These compounds highlight the uniqueness of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt through its specific combination of functional groups and structural arrangement, suggesting distinct biological activities that merit further investigation.

Tetrazole Ring Formation Strategies in Sartan-like Compounds

The tetrazole ring in sartan derivatives is typically synthesized via [3+2] cycloaddition between nitriles and azides. For 1-cyclohexyl-1H-tetrazole derivatives, this involves reacting cyclohexyl cyanide with sodium azide under catalytic conditions. Copper(II) complexes, such as those reported in streamlined green synthesis protocols, enhance reaction efficiency by reducing activation energy and suppressing side reactions like nitrogen gas evolution.

A critical advancement involves in situ generation of azide intermediates using trimethylsilyl azide (TMSN₃) in dimethylformamide (DMF)/methanol systems, which improves safety by minimizing free hydrazoic acid (HN₃) formation. The reaction proceeds through a stepwise mechanism:

  • Nitrile activation: Coordination of Cu²⁺ to the nitrile’s lone pair polarizes the C≡N bond.
  • Azide addition: Nucleophilic attack by azide anion forms a tetrazoline intermediate.
  • Aromatization: Dehydration yields the aromatic tetrazole ring.

Table 1: Catalytic Systems for Tetrazole Synthesis

CatalystSolventTemperature (°C)Yield (%)
Cu(II) complexDMF/MeOH80–10085–92
Cu/Et₃NToluene60–8078–88

Phase transitions under high pressure (e.g., 2.6–100 GPa) have been studied to optimize tetrazole stability, revealing reversible polymerization via C–N bonding rather than N–N linkages. These insights guide solvent selection and reaction quenching protocols to preserve ring integrity.

Alkoxy Chain Elongation Techniques for Phenylpropanoic Acid Backbone Modification

Installing the 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy side chain onto the phenylpropanoic acid backbone requires nucleophilic aromatic substitution. A representative approach involves:

  • Intermediate synthesis: Bromination of 5-(4-hydroxyphenyl)propanoic acid to generate a phenolic leaving group.
  • Alkoxy chain coupling: Reaction with 1-bromo-4-(1-cyclohexyl-1H-tetrazol-5-yl)butane in toluene at 100–103°C using triethylamine hydrochloride as a base.

Table 2: Alkylation Reaction Parameters

ParameterOptimal Value
SolventToluene
Temperature100–103°C
BaseTriethylamine HCl
Reaction Time4–6 hours

Post-reaction purification involves sequential washes with 20% sodium bicarbonate to remove residual azides, achieving azide levels below 1 ppm. The butoxy chain’s length and flexibility are critical for ensuring proper spatial orientation of the tetrazole moiety, which influences binding affinity in sartan analogs.

Sodium Salt Formation Optimization Through Counterion Selection

Converting the propanoic acid derivative to its sodium salt involves pH-controlled crystallization. Key steps include:

  • Acidification: Adding dilute HCl to the crude product in water until pH 4–5 precipitates the free acid.
  • Neutralization: Treating the acid with sodium bicarbonate or carbonate in aqueous ethanol to form the sodium salt.

Table 3: Counterion Exchange Efficiency

Counterion SourcePurity (%)Residual Solvent (ppm)
NaHCO₃98.8<1
Na₂CO₃99.1<1

The choice of sodium source impacts crystal morphology and solubility. Sodium bicarbonate yields finer crystals with higher surface area, enhancing dissolution rates, while sodium carbonate produces larger crystals with improved filtration efficiency. X-ray diffraction studies confirm that the sodium ion coordinates with the tetrazole’s N–H group and carboxylate oxygen, stabilizing the salt form.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

409.20898405 g/mol

Monoisotopic Mass

409.20898405 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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